Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)11-8-12(15-16-13(11)17)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMRSXJQWZIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a dihydropyridazine core with a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of 274.27 g/mol. The compound is typically encountered as a colorless solid and is soluble in various organic solvents, making it suitable for synthetic applications in organic chemistry and pharmaceuticals .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | TBD | TBD |
| Pseudomonas aeruginosa | TBD | TBD |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses . The exact mechanisms remain under investigation, but preliminary findings suggest modulation of signaling pathways involved in inflammation.
The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. For instance, its antimicrobial action may stem from the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes . Further studies are required to elucidate the detailed mechanisms underlying its biological effects.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to other derivatives against common pathogens .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain indicators compared to controls .
Future Directions
Further research is essential to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Expanded Antimicrobial Testing : Investigating its effectiveness against a broader range of pathogens.
- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has potential applications in drug development due to its structural similarity to bioactive compounds. Research indicates that derivatives of pyridazine can exhibit various biological activities, including:
- Antimicrobial Activity : Studies on similar compounds have shown promising results against bacterial and fungal strains, suggesting potential for further exploration in this area.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, indicating a need for research into the specific effects of this compound.
Organic Synthesis
Due to its versatile structure, this compound serves as an important intermediate in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The compound can undergo various chemical reactions to form more complex structures, which are valuable in pharmaceutical chemistry.
- Functionalization Reactions : Its reactive sites allow for functionalization that can lead to the development of new derivatives with enhanced properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The table below compares the target compound with analogs differing in phenyl ring substituents or pyridazine modifications.
Key Observations:
- Steric Effects : Methyl or methoxy groups in the meta/para positions minimally hinder reactivity, whereas ortho substituents (e.g., o-tolyl in ) could impede planarization.
- Hydrogen Bonding : Methoxy groups act as hydrogen bond acceptors, enhancing solubility in polar solvents, while CF₃ groups reduce polarity .
Computational Predictions
- LogP Values : The target compound’s methoxy group likely reduces hydrophobicity (predicted LogP ~2.1) compared to CF₃-substituted analogs (LogP ~3.5) .
- Torsional Strain : The dihydropyridazine ring adopts a puckered conformation, as modeled by Cremer-Pople coordinates, minimizing steric clash with substituents .
Preparation Methods
General Synthetic Approach
The synthesis of ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of substituted benzil derivatives with hydrazine or hydrazide compounds, followed by cyclization to form the dihydropyridazine ring.
A representative synthetic route includes:
- Preparation of hydrazono intermediates by reacting substituted benzil with hydrazine hydrate.
- Reaction of these intermediates with diethyl malonate or similar active methylene compounds under basic or catalytic conditions.
- Cyclization and subsequent purification to yield the target pyridazine derivative.
Base-Catalyzed Synthesis
Traditional methods utilize bases such as sodium ethoxide, sodium methoxide, potassium carbonate, or hydroxides in alcoholic solvents (methanol or ethanol) to promote cyclization.
Key observations from base-catalyzed methods:
| Catalyst/Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Sodium ethoxide (NaOEt) | Methanol | 70 | 9 | 25 |
| Sodium methoxide (NaOMe) | Methanol | 70 | 8 | 30 |
| Potassium carbonate (K2CO3) | Ethanol | 80 | 8.5 | 52 |
| Sodium hydroxide (NaOH) | Ethanol | 80 | 6 | 47 |
- Yields are generally moderate to low due to incomplete cyclization and longer reaction times (up to 9 hours).
- The reaction progress is often monitored by thin-layer chromatography (TLC) to detect incomplete conversion.
- These methods require careful control of temperature and base concentration to optimize yield.
Nanocatalyst-Catalyzed Synthesis: CCSO Nanoparticles
A significant advancement in the preparation of substituted pyridazines, including this compound, is the use of Ce0.94Ca0.05Sr0.01O1.94 (CCSO) nanocatalyst.
Preparation of CCSO Nanocatalyst:
- Synthesized via an auto-combustion method using ceric ammonium nitrate, calcium carbonate, strontium nitrate, and citric acid.
- The mixture is gelled at ~200 °C and combusted to form a porous ash.
- Calcination at 600 °C for 4 hours yields nanoparticles with cubic fluorite structure.
- Characterization by XRD, TEM, and AFM shows spherical particles of 30±10 nm size with high crystallinity and surface area.
Catalytic Activity and Reaction Optimization:
| Entry | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 15 | CCSO | Ethanol | 80 | 2 h | 78 |
| 16 | CCSO | Methanol | 70 | 1.5 h | 82 |
| 17 | CCSO | Solvent-free | 105 | 2 min | 94 |
- The CCSO nanocatalyst dramatically reduces reaction time from hours to minutes.
- Solvent-free conditions at 105 °C yield the highest product yield (94%) within 2 minutes.
- Increasing catalyst amount from 10 mg to 20 mg per 2 mmol reactant improves yield due to more active surface sites.
- The catalyst is recyclable without significant loss of activity, enhancing the green chemistry profile of the synthesis.
Detailed Reaction Conditions and Mechanism Insights
- The reaction typically involves the nucleophilic attack of hydrazine or cyanoacetyl hydrazide on the diketone moiety of substituted benzil.
- Under basic or catalytic conditions, cyclization occurs to form the dihydropyridazine ring.
- The presence of electron-donating groups such as the 3-methoxy substituent on the phenyl ring influences the reactivity and yield positively.
- CCSO nanocatalyst facilitates the reaction by providing active sites for adsorption and activation of reactants, lowering activation energy and enhancing reaction rate.
Comparative Summary Table of Preparation Methods
| Method Type | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Base-catalyzed | NaOEt, NaOMe, K2CO3, NaOH | MeOH, EtOH | 70-80 | 5-9 h | 25-52 | Simple reagents | Long reaction time, moderate yield |
| Nanocatalyst | CCSO nanoparticles | Solvent-free or MeOH, EtOH | 70-105 | 2 min - 2 h | 78-94 | High yield, short time, recyclable catalyst | Requires nanocatalyst preparation |
Research Findings and Practical Notes
- The use of CCSO nanocatalyst represents a green, cost-effective, and efficient method for synthesizing substituted pyridazines.
- Solvent-free conditions are preferred for environmental and economic reasons.
- The method tolerates various substituents on the benzil ring, including methoxy groups, without loss of yield.
- Purification is simplified, often avoiding column chromatography, by precipitation and filtration techniques.
- The catalyst's nanoscale size and cubic fluorite structure are critical to its high catalytic efficiency.
Q & A
Q. What are the key steps in synthesizing Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For pyridazine derivatives, a common approach is:
- Step 1: Condensation of substituted phenylhydrazines with β-keto esters to form the dihydropyridazine core.
- Step 2: Introduction of the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions.
- Step 3: Esterification to stabilize the carboxylate moiety.
Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purity is monitored via TLC or HPLC. Reaction yields can be improved by controlling stoichiometry and avoiding moisture .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are data interpreted?
- NMR Spectroscopy:
- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for the 3-methoxyphenyl group, ester methyl at δ 1.2–1.4 ppm).
- ¹³C NMR: Confirms carbonyl carbons (δ 165–175 ppm for ester and ketone groups).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- IR Spectroscopy: Detects functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C ester at ~1250 cm⁻¹). Cross-referencing with computational models (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:
- Puckering Analysis: Use Cremer-Pople coordinates to quantify non-planarity in the dihydropyridazine ring .
- Hydrogen Bonding: Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) chains involving carbonyl and methoxy groups, stabilizing crystal packing .
Discrepancies between computational (DFT) and experimental data often arise from solvent effects or crystal packing forces, which can be addressed using SHELXL for refinement .
Q. What strategies validate the compound’s mechanism of action in biological studies?
- Enzyme Inhibition Assays: Use fluorescence polarization or SPR to measure binding affinity (e.g., IC₅₀) against target enzymes (e.g., kinases or proteases).
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
- SAR Studies: Modify substituents (e.g., replacing methoxy with halogens) to correlate structural changes with activity. For example, fluorination at the phenyl ring may enhance membrane permeability .
Q. How can intermolecular interactions be exploited to design co-crystals or polymorphs?
- Co-crystal Screening: Screen with GRAS co-formers (e.g., succinic acid) via solvent-drop grinding. Monitor formation via PXRD.
- Thermodynamic Stability: Compare polymorphs using DSC (melting points) and TGA (decomposition profiles). The dominant polymorph often exhibits the lowest Gibbs free energy.
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., C-H···O vs. π-π stacking) using CrystalExplorer .
Notes
- Avoid using torsion angle approximations for conformational analysis; Cremer-Pople coordinates provide higher accuracy .
- For reproducibility, deposit crystallographic data in the Cambridge Structural Database (CSD) .
- Cross-validate computational models (e.g., DFT) with experimental SCXRD data to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
